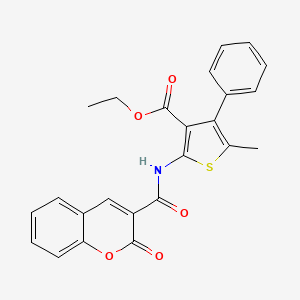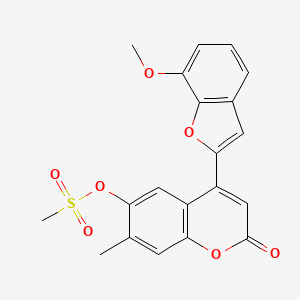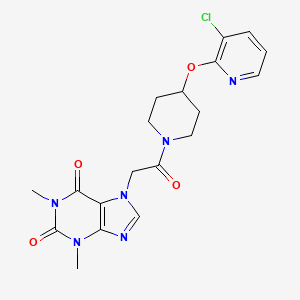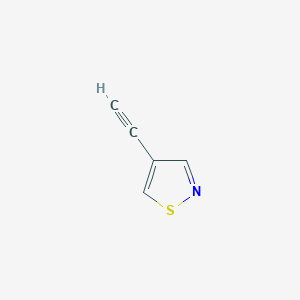
5-(anilinomethylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(anilinomethylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a useful research compound. Its molecular formula is C13H13N3O3 and its molecular weight is 259.265. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Phosphors Synthesis
- Kumar et al. (2014) synthesized organic phosphors using derivatives of 1,3-dimethyl-2,4,6-(1H,3H,5H)-pyrimidinetrione, demonstrating their potential in photoluminescence. These compounds exhibited broadband emission spectra and pure yellow emissions, highlighting their utility in luminescence applications (Kumar et al., 2014).
Structural Analysis
- da Silva et al. (2005) studied the structures of derivatives of 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione, providing insights into their molecular interactions and hydrogen bonding patterns. This research contributes to understanding the chemical properties of these compounds (da Silva et al., 2005).
Host–Guest Interactions
- Tirapegui et al. (2006) explored the host–guest interactions of cyclodextrins with solvatochromic dyes derived from barbituric and Meldrum's acids, including a derivative of 1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione. Their study aids in understanding the molecular dynamics of such interactions (Tirapegui et al., 2006).
Synthesis of Tetrasubstituted Alkenes
- Al-Sheikh et al. (2020) described the synthesis of a diverse library of tetrasubstituted alkenes containing a barbiturate motif derived from N1-substituted pyrimidine-2,4,6(1H,3H,5H)-triones. This work contributes to the field of synthetic chemistry and bioactive molecule development (Al-Sheikh et al., 2020).
Synthesis of Phosphorus, Arsenic, and Antimony Ylides
- Sweidan et al. (2009) synthesized ylides containing the 1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione fragments. These compounds have applications in the development of new materials and chemicals (Sweidan et al., 2009).
Molecular Characterization and Reactions
- Various studies like those by Ojima et al. (1979), Enrique et al. (1992), and Chen et al. (2001) have focused on molecular characterization, reactions, and spectral studies of derivatives of 1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione, contributing to a deeper understanding of their chemical properties and potential applications in different fields (Ojima et al., 1979), (Enrique et al., 1992), (Chen et al., 2001).
Synthesis of New Compounds and Applications
- Additional studies, like those by Wipfler et al. (1978) and Sepay et al. (2016), have synthesized new compounds using 1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione derivatives and investigated their interactions and properties, expanding the chemical repertoire for various applications (Wipfler et al., 1978), (Sepay et al., 2016).
Propriétés
IUPAC Name |
6-hydroxy-1,3-dimethyl-5-(phenyliminomethyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-15-11(17)10(12(18)16(2)13(15)19)8-14-9-6-4-3-5-7-9/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBQQBVJYYYHAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C=NC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49671745 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
23069-97-8 |
Source


|
| Record name | 5-(ANILINOMETHYLENE)-1,3-DIMETHYLBARBITURIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2526528.png)

![N,N-diethyl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2526530.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methoxybenzamide](/img/structure/B2526532.png)
![N-(3,5-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2526534.png)
![N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}pentanamide](/img/structure/B2526536.png)



![2-ethoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2526542.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-methyl-4-phenylbutyl)oxalamide](/img/structure/B2526547.png)
